Ibuprofen

  • This product is not intended for human or veterinary use. For research use only.
  • Catalog No.:

    S530316
  • CAS No.:

    15687-27-1
  • Molecular Formula:

    C13H18O2
  • Molecular Weight:

    206.28 g/mol
  • Purity:

    >98% (or refer to the Certificate of Analysis)
  • Please Inquire

A nonsteroidal anti-inflammatory drug (NSAID). Non-selective inhibitor of COX-1 and COX-2 (IC50 values are 12 and 80 µM respectively). Inhibits thromboxane B2 release (IC50 = 1.27 µM) and anandamide metabolism (IC50 = 400 µM).
(±)-Ibuprofen is a non-selective, reversible COX inhibitor and non-steroidal anti-inflammatory drug (NSAID). The IC50 values for human recombinant COX-1 and COX-2 are 2.6 and 1.53 µM, respectively. The Ki value for ovine COX-1 and COX-2 is 9 µM. Formulations containing ibuprofen have been widely used in the treatment of inflammation, pain, and fever.
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Ibuprofen is a substituted arylpropionic acid, used as a non-steroidal anti-inflammatory drug (NSAID).
Ibuprofen is a propionic acid derivate and nonsteroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic effects. Ibuprofen inhibits the activity of cyclo-oxygenase I and II, resulting in a decreased formation of precursors of prostaglandins and thromboxanes. This leads to decreased prostaglandin synthesis, by prostaglandin synthase, the main physiologic effect of ibuprofen. Ibuprofen also causes a decrease in the formation of thromboxane A2 synthesis, by thromboxane synthase, thereby inhibiting platelet aggregation. (NCI05)
Ibuprofen, also known as dolgit or brufen, belongs to the class of organic compounds known as phenylpropanoic acids. Phenylpropanoic acids are compounds with a structure containing a benzene ring conjugated to a propanoic acid. Ibuprofen is a drug which is used for symptomatic treatment of rheumatoid arthritis, juvenile rheumatoid arthritis and osteoarthritis. may be used to treat mild to moderate pain and for the management of dysmenorrhea. may be used to reduce fever. has been used with some success for treating ankylosing spondylitis, gout and psoriatic arthritis. may reduce pain, fever and inflammation of pericarditis. may be used iv with opiates to relieve moderate to severe pain. ibuprofen lysine may be used iv to treat patent ductus arteriosus (pda) in premature neonates.. Ibuprofen exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Ibuprofen has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine, blood, and cerebrospinal fluid. Within the cell, ibuprofen is primarily located in the membrane (predicted from logP) and myelin sheath. Ibuprofen participates in a number of enzymatic reactions. In particular, Ibuprofen can be converted into 2-hydroxyibuprofen; which is catalyzed by the enzymes cytochrome P450 3A4, cytochrome P450 2C8, cytochrome P450 2C19, and cytochrome P450 2C9. In addition, Ibuprofen can be converted into 3-hydroxyibuprofen through the action of the enzymes cytochrome P450 2C9, cytochrome P450 2C19, and cytochrome P450 2C8. In humans, ibuprofen is involved in the ibuprofen action pathway and the ibuprofen metabolism pathway. Ibuprofen is a potentially toxic compound.
Ibuprofen is a commonly used nonsteroidal antiinflammatory (NSAID) drug which is available both by prescription and over-the-counter. Ibuprofen is considered to be among the safest NSAIDs and is generally well tolerated but can, nevertheless, rarely cause clinically apparent and serious acute liver injury.

CAS Number 15687-27-1
Product Name Ibuprofen
IUPAC Name 2-[4-(2-methylpropyl)phenyl]propanoic acid
Molecular Formula C13H18O2
Molecular Weight 206.28 g/mol
InChI InChI=1S/C13H18O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15/h4-7,9-10H,8H2,1-3H3,(H,14,15)
InChI Key HEFNNWSXXWATRW-UHFFFAOYSA-N
SMILES CC(C)CC1=CC=C(C=C1)C(C)C(=O)O
Solubility 21 mg/L (at 25 °C)
Readily sol in most org solvents
VERY SOLUBLE IN ALCOHOL
In water, 21 mg/l @ 25 °C
0.021 mg/mL at 25 °C
Synonyms alpha-Methyl-4-(2-methylpropyl)benzeneacetic Acid, Brufen, Ibumetin, Ibuprofen, Ibuprofen Zinc, Ibuprofen, (+-)-Isomer, Ibuprofen, (R)-Isomer, Ibuprofen, (S)-Isomer, Ibuprofen, Aluminum Salt, Ibuprofen, Calcium Salt, Ibuprofen, Copper (2+) Salt, Ibuprofen, Magnesium Salt, Ibuprofen, Potassium Salt, Ibuprofen, Sodium Salt, Ibuprofen, Zinc Salt, Ibuprofen-Zinc, Motrin, Nuprin, Rufen, Salprofen, Trauma Dolgit Gel, Trauma-Dolgit Gel
Canonical SMILES CC(C)CC1=CC=C(C=C1)C(C)C(=O)O
Purity >98% (or refer to the Certificate of Analysis)
Physical Description Solid
Color/Form Colorless, crystalline stable solid
Molecular Weight 206.28 g/mol
XLogP3 3.5
Exact Mass 206.1307
Boiling Point 157 ºC
LogP 3.97
3.97 (LogP)
log Kow= 3.97
3.97
Odor Characteristic odo
Appearance Solid powder
Melting Point 75-77.5 ºC
75-77 °C
76°C
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Related CAS 31121-93-4 (hydrochloride salt)
79261-49-7 (potassium salt)
GHS Hazard Statements Aggregated GHS information provided by 611 companies from 44 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (74.8%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (74.14%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H361 (14.73%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Drug Indication Ibuprofen is the most commonly used and prescribed NSAID. It is very common over the counter medication widely used as an analgesic, anti-inflammatory and antipyretic.[A39096] The use of ibuprofen and its enantiomer [DB09213] in a racemic mix is common for the management of mild to moderate pain related to dysmenorrhea, headache, migraine, postoperative dental pain, spondylitis, osteoarthritis, rheumatoid arthritis, and soft tissue disorder.[A39097] Due to its activity against prostaglandin and thromboxane synthesis, ibuprofen has been attributed to alteration of platelet function and prolongation of gestation and labor.[A39092] As ibuprofen is a widely used medication, the main therapeutic indications are: * Patent Ductus Arteriosus - it is a neonatal condition wherein the ductus arteriosus (blood vessel that connects the main pulmonary artery to the proximal descending aorta) fails to close after birth causing severe risk of heart failure. The prostaglandin inhibition of ibuprofen has been studied for the treatment of this condition as it is known that prostaglandin E2 is responsible for keeping the ductus arteriosus open.[A39100] * Rheumatoid- and osteo-arthritis - ibuprofen is very commonly used in the symptomatic treatment of inflammatory, musculoskeletal and rheumatic disorders.[A39176] * Cystic fibrosis - the use of high dosages of ibuprofen has been proven to decrease inflammation and decreasing polymorphonuclear cell influx in the lungs.[A39177] * Orthostatic hypotension - ibuprofen can induce sodium retention and antagonize the effect of diuretics which has been reported to be beneficial for patients with severe orthostatic hypotension.[A1651] * Dental pain - ibuprofen is used to manage acute and chronic orofacial pain.[A10901] * Minor pain - ibuprofen is widely used to reduce minor aches and pains as well as to reduce fever and manage dysmenorrhea. It is very commonly used for the relief of acute indications such as fever and tension headaches.[A39092] * Investigational uses - efforts have been put into developing ibuprofen for the prophylaxis of Alzheimer's disease, Parkinson disease, and breast cancer.[A39092]
FDA Label
Treatment of a haemodynamically significant patent ductus arteriosus in preterm newborn infants less than 34 weeks of gestational age.,
Treatment of pain
Treatment of febrile disorders, Treatment of pain
Treatment of nasal congestion and inflammations, Treatment of febrile disorders, Treatment of pain
Acute pain
Chronic pain due to arthropathies
Fever, Pain
Mild to moderate pain with sleeplessness
Livertox Summary Ibuprofen is a commonly used nonsteroidal antiinflammatory (NSAID) drug which is available both by prescription and over-the-counter. Ibuprofen is considered to be among the safest NSAIDs and is generally well tolerated but can, nevertheless, rarely cause clinically apparent and serious acute liver injury.
Drug Classes Nonsteroidal Antiinflammatory Drugs
Therapeutic Uses Analgesics, Non-Narcotic; Anti-Inflammatory Agents, Non-Steroidal; Cyclooxygenase Inhibitors
Ibuprofen ... /is/ indicated for reduction of fever. /Included in US product labeling/
Ibuprofen ... /is/ used for relief of the pain and inflammation of acute gouty arthritis and acute calcium pyrophosphate deposition disease (pseudogout; chondrocalcinosis articularis; synovitis, crystal-induced). Only immediate-release dosage forms are recommended for relief of acute attacks because of their more rapid onset of action relative to delayed-release or extended-release dosage forms. /NOT included in US product labeling/
Ibuprofen ... /is/ indicated for relief of mild to moderate pain, especially when anti-inflammatory actions may also be desired, e.g., following dental, obstetric, or orthopedic surgery, and for relief of musculoskeletal pain due to soft tissue athletic injuries (strains or sprains). Only immediate-release dosage forms are recommended for relief of acute pain because of their more rapid onset of actin relative to delayed-release or extended-release dosage forms. /Included in US product labeling/
Ibuprofen ... /is/ used in the treatment of psoriatic arthritis. /NOT included in US product labeling/
Ibuprofen ... /is/ indicated for relief of acute or chronic juvenile arthritis. /Included in US product labeling/
Ibuprofen /is/ indicated for relief of acute or chronic ankylosing spondylitis. /NOT included in US product labeling/
Ibuprofen /is/ indicated for relief of acute or chronic osteoarthritis. /Included in US product labeling/
Ibuprofen /is/ indicated for the treatment of acute or chronic rheumatoid arthritis. /Included in US product labeling/
A non-steroidal anti-inflammatory agent that possesses analgesic & antipyretic activity ... indicated for relief of symptoms of rheumatoid arthritis & osteoarthritis.
THE ANTIPYRETIC EFFECT OF IBUPROFEN 200 OR 600 MG WAS SIMILAR TO THAT OF ASPIRIN 600 MG ... .
VET: EXPTL USE: IBUPROFEN INCREASED THE INCIDENCE OF SCAR THINNING IN DOGS WITH EXPERIMENTAL MYOCARDIAL INFARCTION.
EXPTL USE: THE PATENCY OF EXPANDED POLY(TETRAFLUOROETHYLENE) WITH AND WITHOUT PLATELET INHIBITOR MEDICATION AS AN ARTERIAL PROSTHESIS (1 BY 10 MM) PLACED IN THE AORTA OF THE RAT USING STANDARD MICROSURGICAL TECHNIQUE WAS INVESTIGATED. IN 10 ANIMALS WITHOUT PLATELET-INHIBITOR MEDICATION, GRAFT (10%) WAS PATENT AT 30 DAYS. WHEN THE PLATELET INHIBITOR IBUPROFEN WAS GIVEN FOR THE INITIAL 15 DAYS TO 10 ANIMALS, ALL 10 GRAFTS (100%) REMAINED PATENT AT 30 DAYS WITHOUT FURTHER USE OF THE DRUG.
EXPTL USE: IBUPROFEN ADMINISTERED 15 MINUTES BEFORE AND 1.75 HOURS AFTER ENDOTOXIN DECREASED THE MAGNITUDE OF HYPOVOLEMIA PHASE 1 CHANGES (DECREASES IN PAO2, NEUTROPHIL COUNT, AND LYMPH-TO-PLASMA (L/P) PROTEIN CONCENTRATION RATIOS AND INCREASES IN MEAN ARTERIAL PRESSURE, BODY TEMP, HEMATOCRIT, LYMPH FLOW, AND TOTAL PLASMA CONCENTRATION), WITHOUT NOTABLE EFFECTS ON PHASE 2 (VARIABLES RETURN TOWARD BASELINE VALUES) OR PHASE 3 (SAME AS PHASE 1 EXCEPT FOR A DECREASE IN TOTAL PLASMA PROTEIN CONCENTRATION AND INCREASE IN L/P RATIOS). APPARENTLY, PROSTAGLANDINS RELEASED DURING INFLAMMATORY REACTIONS CONTRIBUTE TO THE EXTRAVASCULAR FLUID MOVEMENT.
For the relief of primary dysmenorrhea, ibuprofen therapy should be started with the earliest onset of pain ...
For the management of juvenile rheumatoid arthritis ...
... in the symptomatic treatment of acute and chronic rheumatoid arthritis and osteoarthritis ...
Metastatic cancer was treated with interleukin 2 and lymphokine activated killer cells with the addition of the cyclooxygenase inhibitor ibuprofen in an attempt to reduce side effects in 13 patients (eight male and five female). Twenty six patients treated with only interleukin 2 and lymphokine activated killer cells formed the control group. After interleukin 2 administration, a significantly increased number of lymphokine activated killer cells were transfused in ibuprofen treated patients. Cytotoxic effects were not significantly different in the treated and untreated groups. With regard to cell phenotype, both groups of patients manifested significant activation of the immune system as measured by T10 and OK1a. Symptom scores were dramatically reduced in patients treated with ibuprofen. Temperature above 37 degrees C were rare. Ibuprofen did not significantly alter rate of response in this immunotherapy trial (38% vs 42%). Ibuprofen is now routinely used in all of our current immunotherapy trials.
Ingredient in over the counter pain relievers.
... Only the 200 mg tablets (ADVIL, NUPRIN, others) are available without a prescription.
First-line therapy for acute migraine headache.
Simple analgesics such as ibuprofen, aspirin, and acetaminophen have long been used in the treatment of tension-type headache. Studies of combination agents of aspirin with caffeine or acetaminophen with caffeine have also demonstrated efficacy as analgesic agents. Other evidence also suggests that caffeine may have an analgesic effect unto itself in the relief of pain. We undertook the direction of a multicenter, double-blind, placebo-controlled, parallel trial to assess the efficacy and safety of ibuprofen combined with caffeine in the treatment of tension-type headache. The study was designed to also verify the analgesic efficacy of caffeine and further assess the role of tension-type headache as a model for the study of pain.
OBJECTIVE: To evaluate the efficacy and safety of ibuprofen, 200 mg and 400 mg, compared with placebo and each other for the treatment of pain of migraine headache. BACKGROUND: Migraine headache is a common illness with significant social and economic impact. DESIGN: Randomized, placebo-controlled, double-blind trial of 6 hours' treatment duration. METHODS: Fifteen investigators at 17 private practice and referral centers in the United States participated in this study of 660 outpatient adults aged 18 to 84 years with migraine headache of moderate to severe intensity. Each patient was randomly assigned to a single dose of study medication: ibuprofen 200 mg (n = 216) or 400 mg (n = 223), or placebo (n = 221). The percentage of patients with a reduction in baseline headache intensity from severe or moderate to mild or none 2 hours after treatment and the headache pain intensity difference from baseline at 2 hours were the primary efficacy measures. Secondary outcomes included other measures of pain relief, severity differences from baseline for migraine-associated symptoms of nausea, photophobia, phonophobia, and functional disability, and percentage of patients with migraine-associated symptoms reduced to none. RESULTS: Significantly (P < or = .006) more patients treated with ibuprofen, 200 mg or 400 mg, reported mild to no pain after 2 hours (41.7% and 40.8%, respectively), compared with those treated with placebo (28.1%). The mean pain intensity difference from baseline measured at 2 hours was significantly (P < or = .001) greater for patients treated with ibuprofen 200 mg or 400 mg (0.68 and 0.65, respectively), compared with those treated with placebo (0.39). Statistically significant differences in favor of both doses of ibuprofen over placebo were observed for mean pain intensity difference at 1 hour after treatment. In patients with severe baseline pain intensity, ibuprofen, 400 mg, was significantly (P < or = .048) superior to placebo for the primary efficacy end points, while ibuprofen, 200 mg, was not. Ibuprofen, 200 mg and 400 mg, were statistically significantly more effective than placebo for all clinically important secondary pain relief outcomes. Mean severity changes of migraine-associated symptoms of nausea, photophobia, phonophobia, and functional disability at 2 and 6 hours were significantly (P < or = .03) in favor of both doses of ibuprofen over placebo, and results for the percentage of patients with symptoms reduced to none consistently, although less often statistically significant, favored ibuprofen. No statistically significant differences in adverse events were found among treatment groups. CONCLUSIONS: Ibuprofen at doses of 200 mg and 400 mg is an efficacious, cost-effective, well-tolerated, single-ingredient nonprescription treatment for pain of migraine headache. In addition, while not always statistically significant, ibuprofen provided a beneficial effect on associated symptoms of migraine including nausea, photophobia, phonophobia, and functional disability.
The pathogenesis of the common cold is associated with inflammation of the nasal mucous membrane with polymorphonuclear cells (PMNs)(1,2) and increased levels of inflammatory cytokines and mediators in nasal secretions.(3,4) We have investigated the effect of a nonsteroidal anti-inflammatory drug (NSAID) ibuprofen, 400 mg three times daily, in a placebo-controlled trial of 80 adults with naturally occurring common colds. Ibuprofen caused a significant reduction of headache (p = 0.008), earache (p = 0.01), muscle/joint pain (p = 0.045), and reduced body temperature (p = 0.02). There was a 40% reduction in the number of sneezes (p = 0.02) and a 33% reduction in the symptom score for sneezing (p = 0.04). This study did not detect any effect on other nasal symptoms.
To test the hypothesis that short-term use of ibuprofen increases asthma morbidity in children. A randomized, double-blind, acetaminophen-controlled clinical trial was conducted. Children who had asthma and a febrile illness were randomly assigned to receive either acetaminophen suspension or ibuprofen suspension for fever control. Rates of hospitalization and outpatient visits for asthma during follow-up were compared by randomization group. A total of 1879 children receiving asthma medications were studied. Rates of hospitalization for asthma did not vary significantly by antipyretic assignment; compared with children who were randomized to acetaminophen, the relative risk for children who were assigned to ibuprofen was 0.63 (95% confidence interval: 0.25-1.6). However, the risk of an outpatient visit for asthma was significantly lower in the ibuprofen group; compared with children who were randomized to acetaminophen, the relative risk for children who were assigned to ibuprofen was 0.56 (95% confidence interval: 0.34-0.95). Rather than supporting the hypothesis that ibuprofen increases asthma morbidity among children who are not known to be sensitive to aspirin or other nonsteroidal antiinflammatory drugs, ... that compared with acetaminophen, ibuprofen may reduce such risks. Whether the observed difference in morbidity according to treatment group is attributable to increased risk after acetaminophen use or a decrease after ibuprofen cannot be determined. These data provide evidence of the relative safety of ibuprofen use in children with asthma.
Aspirin, nonselective nonsteroidal anti-inflammatory drugs (NSAIDs), and specific cyclooxygenase-2 (COX-2) inhibitors each have distinctive effects on COX-1-mediated thromboxane biosynthesis, the major determinant of platelet aggregation. It is unclear whether these effects are associated with differences in thrombogenic risks. To compare the risk for thrombotic cardiovascular events among patients receiving rofecoxib, nonselective NSAIDs, and placebo, cardiovascular safety was assessed in 5,435 participants in 8 phase IIB/III osteoarthritis trials. The median treatment exposure was 31/2 months. The primary end point assessed was the risk of any arterial or venous thrombotic cardiovascular adverse event (AE). A second analysis assessed differences in the Anti-Platelet Trialists' Collaboration (APTC) events, a cluster end point that consists of the combined incidence of (1) cardiovascular, hemorrhagic, and unknown death; (2) myocardial infarction; and (3) cerebrovascular accident. Similar rates of thrombotic cardiovascular AEs were reported with rofecoxib, placebo, and comparator nonselective NSAIDs (ibuprofen, diclofenac, or nabumetone). In trials that compared rofecoxib with NSAIDs, the incidence of thrombotic cardiovascular AEs was 1.93/100 patient-years in the rofecoxib treatment group compared with 2.27/100 patient-years in the combined nonselective NSAID group. In trials that compared rofecoxib with placebo, the incidence of thrombotic cardiovascular AEs was 2.71/100 patient-years in the rofecoxib group compared with 2.57/100 patient-years in the placebo group. Consistent with the risks of cardiovascular AEs, similar rates of APTC events were reported with rofecoxib, placebo, and comparator nonselective NSAIDs. Thus, in the rofecoxib osteoarthritis development program, there was no difference between rofecoxib, comparator nonselective NSAIDs, and placebo in the risks of cardiovascular thrombotic events.
Hospital de Clinicas, University of Sao Paulo, Brazil. This study compared the antipyretic effectiveness of acetaminophen, ibuprofen, and dipyrone in young children with fever. The results were based on a modified double-blind, randomized, multinational trial that evaluated 628 febrile children, aged 6 months to 6 years. All three drugs lowered temperature in the 555 patients completing the study. Temperature normalization rates in the ibuprofen and dipyrone groups (78% and 82%, respectively) were significantly higher than the acetaminophen group (68%, P = 0.004). After 4 to 6 hours, mean temperature in the dipyrone group was significantly lower than the other groups, demonstrating longer temperature normalization with dipyrone. All three drugs showed comparable tolerability profiles.
Pain from episiotomy or tearing of perineal tissues during childbirth is often poorly treated and may be severe. This randomized double-blind controlled trial was performed to compare the effectiveness, side effects and cost of, and patient preference for, 2 analgesics for the management of postpartum perineal pain. A total of 237 women who gave birth vaginally with episiotomy or a third- or fourth-degree tear between August 1995 and November 1996 at a tertiary-level teaching and referral centre for obstetric care in Vancouver were randomly assigned to receive either ibuprofen (400 mg) (n = 127) or acetaminophen (600 mg) with codeine (60 mg) and caffeine (15 mg) (Tylenol No. 3) (n = 110), both given orally every 4 hours as necessary. Pain ratings were recorded before the first dose and at 1, 2, 3, 4, 12 and 24 hours after the first dose on a 10-cm visual analogue scale. Side effects and overall opinion were assessed at 24 hours. Ibuprofen and acetaminophen with codeine had similar analgesic properties in the first 24 hours post partum (mean pain rating 3.4 and 3.3, mean number of doses in 24 hours 3.4 and 3.3, and proportion of treatment failures 13.8% [16/116] and 16.0% [16/100] respectively). Significantly fewer subjects in the ibuprofen group than in the acetaminophen with codeine group experienced side effects (52.4% v. 71.7%) (p = 0.006). There were no significant differences in overall patient satisfaction between the 2 groups. The major determinant of pain intensity was forceps-assisted delivery. Overall, 78% of the treatment failures were in women with forceps-assisted deliveries. Since the 2 analgesics were rated similarly, ibuprofen may be the preferred choice because it is less expensive and requires less nursing time to dispense.
Pharmacology Ibuprofen has multiple actions in different inflammatory pathways involved in acute and chronic inflammation. The main effects reported in ibuprofen are related to the control of pain, fever and acute inflammation by the inhibition of the synthesis of prostanoids by COX-1 and COX-2. Pain relief is attributed to peripheral affected regions and central nervous system effects in the pain transmission mediated by the dorsal horn and higher spinothalamic tract. Some reports have tried to link the pain regulation with a possible enhancement on the synthesis of endogenous cannabinoids and action on the NMDA receptors. The effect on pain has been shown to be related to the cortically evoked potentials.[A39190] The antipyretic effect is reported to be linked to the effect on the prostanoid synthesis due to the fact that the prostanoids are the main signaling mediator of pyresis in the hypothalamic-preoptic region.[A39190] The use of ibuprofen in dental procedures is attributed to the local inhibition of prostanoid production as well as to anti-oedemic activity and an increase of plasma beta-endorphins. Some reports have suggested a rapid local reduction of the expression of COX-2 in dental pulp derived by the administration of ibuprofen.[A39190] The administration of ibuprofen in patients with rheumatic diseases has shown to control joint symptoms.[A39092] Ibuprofen is largely used in OTC products such as an agent for the management of dysmenorrhea which has been proven to reduce the amount of menstrual prostanoids and to produce a reduction in the uterine hypercontractility.[A39181] As well, it has been reported to reduce significantly the fever and the pain caused by migraines.[A39182, A39183] This effect is thought to be related to the effect on platelet activation and thromboxane A2 production which produces local vascular effects in the affected regions. This effect is viable as ibuprofen can enter in the central nervous system.[A39190] In the investigational uses of ibuprofen, it has been reported to reduce neurodegeneration when given in low doses over a long time.[A39184] On the other hand, its use in Parkinson disease is related to the importance of inflammation and oxidative stress in the pathology of this condition.[A39185] The use of ibuprofen for breast cancer is related to a study that shows a decrease of 50% in the rate of breast cancer.[A39186]
Ibuprofen is a propionic acid derivate and nonsteroidal anti-inflammatory drug (NSAID) with anti-inflammatory, analgesic, and antipyretic effects. Ibuprofen inhibits the activity of cyclo-oxygenase I and II, resulting in a decreased formation of precursors of prostaglandins and thromboxanes. This leads to decreased prostaglandin synthesis, by prostaglandin synthase, the main physiologic effect of ibuprofen. Ibuprofen also causes a decrease in the formation of thromboxane A2 synthesis, by thromboxane synthase, thereby inhibiting platelet aggregation. (NCI05)
MeSH Pharmacological Classification Analgesics, Non-Narcotic
ATC Code C01EB16
C - Cardiovascular system
C01 - Cardiac therapy
C01E - Other cardiac preparations
C01EB - Other cardiac preparations
C01EB16 - Ibuprofen
G - Genito urinary system and sex hormones
G02 - Other gynecologicals
G02C - Other gynecologicals
G02CC - Antiinflammatory products for vaginal administration
G02CC01 - Ibuprofen
M - Musculo-skeletal system
M01 - Antiinflammatory and antirheumatic products
M01A - Antiinflammatory and antirheumatic products, non-steroids
M01AE - Propionic acid derivatives
M01AE01 - Ibuprofen
M - Musculo-skeletal system
M02 - Topical products for joint and muscular pain
M02A - Topical products for joint and muscular pain
M02AA - Antiinflammatory preparations, non-steroids for topical use
M02AA13 - Ibuprofen
R - Respiratory system
R02 - Throat preparations
R02A - Throat preparations
R02AX - Other throat preparations
R02AX02 - Ibuprofen
Mechanism of Action The exact mechanism of action of ibuprofen is unknown. However, ibuprofen is considered an NSAID and thus it is a non-selective inhibitor of cyclooxygenase, which is an enzyme involved in prostaglandin (mediators of pain and fever) and thromboxane (stimulators of blood clotting) synthesis via the arachidonic acid pathway.[L4614] Ibuprofen is a non-selective COX inhibitor and hence, it inhibits the activity of both COX-1 and COX-2. The inhibition of COX-2 activity decreases the synthesis of prostaglandins involved in mediating inflammation, pain, fever, and swelling while the inhibition of COX-1 is thought to cause some of the side effects of ibuprofen including GI ulceration.[A39195]
IBUPROFEN AT 25 MG/KG IV INCREASED THE PRIMARY AND TOTAL HEMOSTATIC PLUG FORMATION TIME IN RABBIT EAR CHAMBERS WITH LASER-INDUCED INJURY. THE SAME DOSE INCREASED THE NUMBER OF CUMULATIVE EMBOLI OVER A 10 MINUTE PERIOD AFTER A LASER INJURY TO ARTERIOLES. IN DOGS, DOSES OF 10, 25, AND 50 MG/KG DID NOT ENHANCE THE RELEASE OF (125)I-LABELED FIBRIN DEGRADATION PRODUCTS FROM THE THROMBI AFTER INCUBATION IN PLASMIN, BUT THE LARGEST DOSE SIGNIFICANTLY DECREASED THE THROMBUS WEIGHT 90 AND 180 MINUTES AFTER DRUG ADMINISTRATION. THUS, IBUPROFEN HAD AN INHIBITORY EFFECT ON PLATELET FUNCTION IN VIVO AND IN LARGE DOSES DIMINISHED THE THROMBUS WEIGHT.
L-Arginine (L-arg) exhibits multiple biological properties and plays an important role in the regulation of different functions in pathological conditions. Many of these effects could be achieved on this amino acid serving as a substrate for the enzyme nitric oxide synthase (NOS). At the gastrointestinal level, recent reports revealed its protective activities involving a hyperemic response increasing the gastric blood flow. The aim of this study was to characterize the relationship between NOS activity/expression and prostaglandin changes (PGs) in rats gastric mucosa, with L-arg associated resistance to the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen (IBP). The protective effect of oral L-arg (100 mg/kg body wt), administerred together with IBP (100 mg/kg body wt, per os), was evident enough 90 min after drug administration, although a significant protection persisted for more than 6 hr. Pretreatment with N(G)-nitro-L-arginine (L-NNA) (40 mg/kg body wt, intraperitoneally), a competitive inhibitor of constitutive NOS, partly altered the protection afforded by the amino acid. In contrast, no changes could be observed after inducible NOS inhibition [aminoguanidine (AG) 50 mg/Kg body wt, intraperitoneally). L-arg, plus IBP, produced a significant increase of the cyclic GMP (cGMP) response in tissue samples from rat stomach, 90 min and 6 h after drug administration. iNOS activity and mRNA expression were higher in IBP-treated rats, and no differences were observed in inducible responses in the L-arg plus IBP group. No variations in the cNOS activity and expression were found among the different groups of animals assayed. The measurement of mucosal PGE2 content confirmed that biosynthesis of the eicosanoid is maintained by L-arg for over 90 min after IBP, while a total inhibition was observed 6 hr later. The mechanisms of the L-arg protective effect on the damaged induced by IBP could be explained by the different period after drug administration. The early phase is mediated by cyclooxygenase/prostaglandins pathway (COX/PGs) although NO liberated by cNOS and the guanylate cyclase/cGMP pathway could be also relevant. The later phase implicates inhibition of the iNOS/NO response.
We previously showed the non-steroidal anti-inflammatory drug (NSAID) ibuprofen suppresses inflammation and amyloid in the APPsw (Tg2576) Tg2576 transgenic mouse. The mechanism for these effects and the impact on behavior are unknown. We now show ibuprofen's effects were not mediated by alterations in amyloid precursor protein (APP) expression or oxidative damage (carbonyls). Six months ibuprofen treatment in Tg+ females caused a decrease in open field behavior (p < 0.05), restoring values similar to Tg- mice. Reduced caspase activation per plaque provided further evidence for a neuroprotective action of ibuprofen.The impact of a shorter 3 month duration ibuprofen trial, beginning at a later age (from 14 to 17 months), was also investigated. Repeated measures ANOVA of Abeta levels (soluble and insoluble) demonstrated a significant ibuprofen treatment effect (p < 0.05). Post-hoc analysis showed that ibuprofen-dependent reductions of both soluble Abeta and Abeta42 were most marked in entorhinal cortex (p < 0.05). Although interleukin-1beta and insoluble Abeta were more effectively reduced with longer treatment, the magnitude of the effect on soluble Abeta was not dependent on treatment duration.
Trying to decrease the production of Amyloid beta (Abeta) has been envisaged as a promising approach to prevent neurodegeneration in Alzheimer's disease (AD). A chronic inflammatory reaction with activated microglia cells and astrocytes is a constant feature of AD. The participation of the immune system in the disease process is further documented in several retrospective clinical studies showing an inverse relationship between the prevalence of AD and nonsteroidal anti-inflammatory drug (NSAID) therapy. Previously, we demonstrated that the combination of the proinflammatory cytokines TNFalpha with IFNgamma induces the production of Abeta-42 and Abeta-40 in human neuronal cells. In the present study, the neuronal cell line Sk-n-sh was incubated for 12 h with the cyclooxygenase inhibitor ibuprofen and subsequently stimulated with the cytokines TNFalpha and IFNgamma. Ibuprofen treatment decreased the secretion of total Abeta in the conditioned media of cytokine stimulated cells by 50% and prevented the accumulation of Abeta-42 and Abeta-40 in detergent soluble cell extracts. Viability of neuronal cells measured by detection of apoptosis was neither influenced by ibuprofen nor by cytokine treatment. The reduction in the production of Abeta by ibuprofen was presumably due to a decreased production of betaAPP, which in contrast to the control proteins M2 pyruvate kinase, beta-tubulin and the cytokine inducible ICAM-1 was detected at low concentration in ibuprofen treated cells. The data demonstrate a possible mechanism how ibuprofen may decrease the risk and delay the onset of AD.
KEGG Target based Classification of Drugs Enzymes
Oxidoreductases (EC1)
Prostaglandin synthase [EC:1.14.99.1]
PTGS1 (COX1) [HSA:5742] [KO:K00509]
Vapor Pressure 4.74X10-5 mm Hg @ 25 °C
Pictograms
Health Hazard Irritant

Irritant;Health Hazard

Other CAS 15687-27-1
Wikipedia Ibuprofen
FDA Medication Guides Motrin
Ibuprofen
TABLET;ORAL
MCNEIL CONSUMER
09/10/2007
Drug Warnings Ibuprofen should be used with caution in patients with peptic ulcer disease, GI perforation or bleeding, bleeding abnormalities (especially in patients who may be adversely affected by prolongation of bleeding time), impaired renal function, hypertension, or compromised cardiac function.
CAUTION IN THE USE OF IBUPROFEN IN SYSTEMIC LUPUS ERYTHEMATOSUS IS ADVISED, PARTICULARLY IF THERE IS HISTORY OF SALICYLATE INTOLERANCE.
Ibuprofen is not recommended for use by pregnant women, or by those who are breast-feeding their infants.
IBUPROFEN ELEVATES BILIRUBIN, ALKALINE PHOSPHATASE, ASPARTATE AMINOTRANSFERASE (SGOT), AND ALANINE AMINOTRANSFERASE (SGPT) ABOVE THE NORMAL RANGE, AND CAUSES ISOLATED CASES OF JAUNDICE. /FROM TABLE/
For more Drug Warnings (Complete) data for IBUPROFEN (14 total), please visit the HSDB record page.
Biological Half Life The serum half-life of ibuprofen is 1.2-2 hours. In patients with a compromised liver function, the half-life can be prolonged to 3.1-3.4 hours.
... After oral admin ... the half-life in plasma is about 2 hr.
Use Classification Human drugs -> Pedea -> EMA Drug Category
Cardiac therapy -> Human pharmacotherapeutic group
Human drugs -> Rare disease (orphan)
Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Methods of Manufacturing Prepn: J.S. Nicholson, S.S. Adams, GB971700; eidem US 3385886 (1964, 1968 both to Boots Pure Drug); T. Shiori, N. Kawai, J. Org. Chem. 43, 2936 (1978); J.T. Pinhey, B.A. Rowe, Tetrahedron Letters 21, 965 (1980).
Production: isobutylbenzene + acetyl chloride + triethylaluminum + potassium cyanide (Friedel-Crafts acylation/cyanohydrin formation/hydrogenation/nitrile hydrolysis)
Production: isobutylbenzene + propionyl chloride + methanol (Friedel-Crafts acylation/ketal formation/alpha bromination/rearrangement)
Production: isobutylbenzene + acetyl chloride + carbon monoxide (Friedel-Crafts acylation/carbonyl reduction/carbonylation)
For more Methods of Manufacturing (Complete) data for IBUPROFEN (6 total), please visit the HSDB record page.
General Manufacturing Information Benzeneacetic acid, .alpha.-methyl-4-(2-methylpropyl)-: ACTIVE
Ibuprofen ... is on the top ten list of pharmaceuticals used in Denmark in 1995
Analytic Laboratory Methods Liquid chromatography detector with ultraviolet absorption at a flow rate of 2 ml/m.
Ethambutol hydrogen chloride and ibuprofen were determined in tablets by reversed-phase HPLC using a mu Bondapak C18 column packed with octadecylsilane bonded to porous silica, MeOH-H2O (70:30) mobile phase, and UV detection at 254 nm. The standard deviation and coefficient of variation were 1.82 and 0.252, respectively for ethambutol and 1.61 and 0.432, respectively for ibuprofen. The direct isocratic method requires no separation of drug from other active ingredients, and does not require any derivatization.
Separations by capillary zone electrophoresis in plain, uncoated fused silica capillaries were compared with those in electroendosmosis-free coated capillaries. For small ions, exemplified by some anti-inflammatory drugs, resolution and analysis times were comparable in the two types of capillaries. The advantage of the coated capillary was that it predictably eluted all neg analytes regardless of electrolyte pH. The uncoated capillary, on the other hand, allowed separation of both pos and neg species in one run, provided that the electroendosmotic flow was sufficiently high to elute all neg charged analytes. Because electrolyte conditions were established that eluted all sample analytes, subsequent analyses were performed in uncoated capillaries. Antibiotics such as sulfonamides, cephalosporins, and penicillins were separated by zone electrophoresis. Optimal separation conditions were established by varying the pH and ionic strength of the electrolyte. For the separation. of structurally similar peptides and barbiturates, micellar electrokinetic capillary chromatography was the method of choice because the structural differences conferred differences in hydrophobicity. The feasibility of using capillary zone electrophoresis in pharmaceutical analysis was shown in the evaluation of over-the-counter pain, cold, and allergy medications. These typically gave relative standard deviations of 1% for retention times and 3% for peak areas.
An HPLC method using an internal surface reversed-phase column Pinkerton packed with glycyl-phenylalanyl-phenylalanine phase on silica for the determination of various drugs /including ibuprofen/ is described. The method allows analysis of biological samples without deproteination. Several mobile phases were used. Data for sample prepn and retention times and capacity factors for 28 drugs are given.
For more Analytic Laboratory Methods (Complete) data for IBUPROFEN (7 total), please visit the HSDB record page.
Clinical Laboratory Methods ELECTRON CAPTURE GAS LIQUID CHROMATOGRAPHY DETERMINATION IN SERUM.
HIGH PERFORMANCE LIQUID CHROMATOGRAPHY DETERMINATION OF IBUPROFEN AND ITS MAJOR METABOLITES IN BIOLOGICAL FLUIDS.
A selective reversed-phase HPLC method for the determination of ibuprofen in different ointment bases. Following a simple dilution step, the drug was seperated from interfering cmpd on an octadecylsilica column protected by a precolumn. A mobile phase of aq tetrahydrofuran buffered by phosphate was used. Detection was monitored at 219 nm. After each 10 injections of lipophilic samples, the columns were washed with tetrahydrofuran and n-hexane. Recoveries of ibuprofen from a new pilot prepn spiked to contain 4, 5, and 6% of the drug were 100.4, 100.3, and 99.7%, resp. The precision at each concn was <0.8%. The analysis of ibuprofen degradation products showed that the method also provides an indication of the stability of the drug.
The use of capillary column gas chromatography for drug screening in forensic toxicology has become increasingly widespread. Screening procedures however are often lengthy and unsuitable for rapid confirmatory or quant applications. To develop a practical scheme for confirmatory/quant analysis, a series of temp profiles to allow the rapid quant detn of a wide range of acid/neutral and basic drugs in extracts from post mortem fluids and tissue were optimized. The appropriate profile is selected based on the retention index on a stamdard crosslinked Me silicone column used to screen extracts. The use of a 5% Ph Me silicone phase allows complementary identification, and allows the separation of some pairs of cmpd with identical retention indexes in the screening procedure.
For more Clinical Laboratory Methods (Complete) data for IBUPROFEN (12 total), please visit the HSDB record page.
Storage Conditions Preparations containing ibuprofen tablets should be stored in well closed, light resistant containers at 15-30 °C.
Interactions IN RABBITS AND IN HEALTHY HUMANS, IBUPROFEN ADMINISTERED BEFORE TOLBUTAMIDE ANTAGONIZED TOLBUTAMIDE HYPOGLYCEMIA.
WHEN SULFAMETHIZOLE WAS COADMINISTERED TO DOGS WITH IBUPROFEN, BETA-ELIMINATION HALF-LIFE FOR SULFAMETHIZOLE WAS INCREASED APPROXIMATELY 10 TIMES COMPARED TO THE CONTROL VALUE. RESULTS SUGGEST THAT THE INCREASED TERMINAL HALF-LIFE OF SULFAMETHIZOLE CAUSED BY IBUPROFEN IS MAINLY A RESULT OF COMPETITIVE INTERACTIONS BETWEEN THEM AT THE RENAL SECRETORY LEVEL.
In several short-term, controlled studies, ibuprofen did not have a substantial effect on the prothrombin time of patients receiving oral anticoagulants; however, because ibuprofen may cause GI bleeding, inhibit platelet aggregation, and prolong bleeding time and because bleeding has occurred when ibuprofen and coumarin derivative anticoagulants were administered concomitantly, the drug should be used with caution and the patient carefully observed if the drug is used concomitantly with any anticoagulant /such as/ warfarin or /the thrombolytic agent streptokinase.
To study a potential interaction between digoxin and two non-steroid anti-inflammatory drugs, indomethacin (50 mg three times daily) and ibuprofen (600 mg three times daily) were given for 10 days to 10 and 8 patients, respectively, on chronic digoxin treatment. Serum digoxin measured by fluorescence polarisation immunoassay increased significantly (p < 0.05) during treatment with indomethacin from pre-treatment values of 0.73 + or - 0.34 nmol/l (mean + or - standard deviation) to a mean value of 1.02 + or - 0.43 nmol/l, while administration of ibuprofen did not change the steady state serum concentration of digoxin. The result demonstrates that some non-steroidal anti-inflammatory drugs such as indomethacin increase serum digoxin to levels high in the therapeutic range. This should be taken into consideration when co-administering other drugs known to increase the serum concentration of digoxin such as several antiarrhythmics.
For more Interactions (Complete) data for IBUPROFEN (17 total), please visit the HSDB record page.
Stability Shelf Life STABLE
Dates Modify: 2022-06-16

Effects of ibuprofen on gene expression in chondrocytes from patients with osteoarthritis as determined by RNA-Seq

Antti Pemmari, Lauri Tuure, Mari Hämäläinen, Tiina Leppänen, Teemu Moilanen, Eeva Moilanen
PMID: 34497153   DOI: 10.1136/rmdopen-2021-001657

Abstract

Non-steroidal anti-inflammatory drugs are a widely used symptomatic treatment in osteoarthritis (OA), but their effects on cartilage remain controversial. We studied the effects of ibuprofen on gene expression in chondrocytes from patients with OA using RNA-Seq. Chondrocytes were isolated from cartilage samples of patients with OA undergoing knee replacement surgery, cultured with ibuprofen, and total mRNA was sequenced. Differentially expressed genes were identified with edgeR using pairwise comparisons. Functional analysis was performed using ingenuity pathway analysis (IPA). Ibuprofen did not induce statistically significant changes in chondrocyte transcriptome when the cells were cultured in the absence of added cytokines. In inflammatory conditions (when the cells were exposed to the OA-related cytokine interleukin (IL)-1β), 51 genes were upregulated and 42 downregulated by ibuprofen with fold change >1.5 in either direction. The upregulated genes included anti-inflammatory factors and genes associated with cell adhesion, while several mediators of inflammation were among the downregulated genes. IPA analysis revealed ibuprofen having modulating effects on inflammation-related pathways such as integrin, IL-8, ERK/MAPK and cAMP-mediated signalling pathways. In conclusion, the effects of ibuprofen on primary OA chondrocyte transcriptome appear to be neutral in normal conditions, but ibuprofen may shift chondrocyte transcriptome towards anti-inflammatory phenotype in inflammatory environments.


Functionalization of Human Serum Albumin by Tyrosine Click

Satsuki Obara, Keita Nakane, Chizu Fujimura, Shusuke Tomoshige, Minoru Ishikawa, Shinichi Sato
PMID: 34445381   DOI: 10.3390/ijms22168676

Abstract

Human serum albumin (HSA) is a promising drug delivery carrier. Although covalent modification of Cys34 is a well-established method, it is desirable to develop a novel covalent modification method that targets residues other than cysteine to introduce multiple functions into a single HSA molecule. We developed a tyrosine-selective modification of HSA. Three tyrosine selective modification methods, hemin-catalyzed, horseradish peroxidase (HRP)-catalyzed, and laccase-catalyzed reactions were performed, and the modification efficiencies and modification sites of the modified HSAs obtained by these methods were evaluated and compared. We found that the laccase-catalyzed method could efficiently modify the tyrosine residue of HSA under mild reaction conditions without inducing oxidative side reactions. An average of 2.2 molecules of functional groups could be introduced to a single molecule of HSA by the laccase method. Binding site analysis using mass spectrometry suggested Y84, Y138, and Y401 as the main modification sites. Furthermore, we evaluated binding to ibuprofen and found that, unlike the conventional lysine residue modification, the inhibition of drug binding was minimal. These results suggest that tyrosine-residue selective chemical modification is a promising method for covalent drug attachment to HSA.


Supercritical CO

Liane Meneses, Rita Craveiro, Ana Rita Jesus, Maria A M Reis, Filomena Freitas, Alexandre Paiva
PMID: 34443357   DOI: 10.3390/molecules26164772

Abstract

In this work, we propose the utilization of scCO
to impregnate ibuprofen into the mcl-PHA matrix produced by
subs.
(DSM 19603). The biopolymer has adhesive properties, is biocompatible and has a melting temperature of 45 °C. Several conditions, namely, pressure (15 and 20 MPa) and impregnation time (30 min, 1 h and 3 h) were tested. The highest ibuprofen content (90.8 ± 6.5 mg of ibuprofen/g
) was obtained at 20 MPa and 40 °C, for 1 h, with an impregnation rate of 89 mg/(g·h). The processed mcl-PHA samples suffered a plasticization, as shown by the decrease of 6.5 °C in the T
, at 20 MPa. The polymer's crystallinity was also affected concomitantly with the matrices' ibuprofen content. For all the impregnation conditions tested the release of ibuprofen from the biopolymer followed a type II release profile. This study has demonstrated that the mcl-PHA produced by
has a great potential for the development of novel topical drug delivery systems.


Arbuscular mycorrhizal symbiosis in constructed wetlands with different substrates: Effects on the phytoremediation of ibuprofen and diclofenac

Bo Hu, Shanshan Hu, Jan Vymazal, Zhongbing Chen
PMID: 34246029   DOI: 10.1016/j.jenvman.2021.113217

Abstract

This study investigated the role of arbuscular mycorrhizal fungal (AMF) for the removal of ibuprofen (IBU) and diclofenac (DCF) in constructed wetlands (CWs) with four different substrates. Results showed that AMF colonization in adsorptive substrate (perlite, vermiculite, and biochar) systems was higher than that in sand systems. AMF enhanced the tolerance of Glyceria maxima to the stress of IBU and DCF by promoting the activities of antioxidant enzymes (peroxidase and superoxide dismutase) and the contents of soluble protein, while decreasing the contents of malondialdehyde and O
. The removal efficiencies of IBU and DCF were increased by 15%-18% and 25%-38% in adsorptive substrate systems compare to sand systems. Adsorptive substrates enhanced the accumulation of IBU and DCF in the rhizosphere and promoted the uptake of IBU and DCF by plant roots. AMF promoted the removal of IBU and DCF in sand systems but limited their reduction in adsorptive substrate systems. In all scenarios, the presence of AMF decreased the contents of CECs metabolites (2-OH IBU, CA IBU, and 4'-OH IBU) in the effluents and promoted the uptake of IBU by plant roots. Therefore, these results indicated that the addition of adsorptive substrates could enhance the removal of IBU and DCF in CWs. The role of AMF on the removal of IBU and DCF was influenced by CW substrate. These may provide useful information for the application of AMF in CWs to remove contaminants of emerging concern.


Extending the safety profile of the post-operative administration of an intravenous acetaminophen/ibuprofen fixed dose combination: An open-label, multi-center, single arm, multiple dose study

Ira J Gottlieb, Nigel Gilchrist, Simon Carson, Ioana Stanescu, Hartley Atkinson
PMID: 34243616   DOI: 10.1016/j.biopha.2021.111710

Abstract

Postoperative pain is typically treated with multimodal analgesia, using systemic acetaminophen and/or nonsteroidal anti-inflammatory drugs in conjunction with opioids as required. The present study aimed to determine the safety and tolerability of repeated doses of an intravenous fixed-dose combination (FDC) of acetaminophen and ibuprofen.
This multicenter, open-label, single arm, multiple dose study was conducted at 4 centers across New Zealand and the United States between July 2019 and July 2020. Adults (>18 years) requiring multiple doses of parenteral nonopioid analgesics over multiple days following non-laparoscopic general, plastic or orthopedic surgery were eligible. The study drug (acetaminophen 1000 mg+ibuprofen 300 mg) was administered 6-hourly as a 5 min infusion for between 48 h and 5 days. Adverse event data was collected throughout the study, in addition to scheduled vital sign assessments, laboratory tests and electrocardiograms. Participants completed a global evaluation of the FDC at the end of the treatment period.
232 participants received ≥ 1 dose of the FDC. Most were female (62.1%), White (56.5%) or Black or African American (39.2%), and had undergone orthopedic surgery (85.3%). There was a broad age range (19-87 years), with a mean age of 53.4 years, and 26.3% of participants aged ≥ 65 years. The FDC was safe when used for 48 h to 5 days. Treatment-emergent adverse events (TEAEs) affected 56.0% of participants, the most common were infusion site pain, nausea, infusion site extravasation, constipation, and headache. Minimal changes in vital signs were observed at scheduled timepoints. No clinically significant changes in electrocardiogram assessments occurred. Transient elevations in the hepatic enzymes ALT and AST to < 3 times the upper limit of normal (ULN) affected 10.5% and 9.6% of subjects, elevations to ≥ 3 times the ULN affected 2.6% and 2.2% of subjects, respectively. There were no apparent differences in the safety profile of the FDC in older participants. The FDC was well tolerated; most TEAEs were mild or moderate in severity. Five participants discontinued treatment due to TEAEs, none were considered treatment-related. The FDC was perceived well by study participants; the majority rated their experience as 'excellent' (40.1%) or 'very good' (35.3%).
The safety profile was comparable to previous studies with no novel safety concerns. The FDC was safe, well tolerated, and perceived positively by participants treated for acute pain between 48 h and 5 days following orthopedic or plastic surgery, supporting a favorable risk benefit profile.


Multi-centre, randomised non-inferiority trial of early treatment versus expectant management of patent ductus arteriosus in preterm infants (the BeNeDuctus trial): statistical analysis plan

Tim Hundscheid, Rogier Donders, Wes Onland, Elisabeth M W Kooi, Daniel C Vijlbrief, Willem B de Vries, Debbie H G M Nuytemans, Bart van Overmeire, Antonius L Mulder, Willem P de Boode, BeNeDuctus trial study group, Peter H Dijk, Anton H L C van Kaam, Tessa de Baat, Koen P Dijkman, Eduardo Villamor, André A Kroon, Remco Visser, Susanne M de Tollenaer, Filip Cools, Marisse Meeus, Anne-Britt Johansson, Frank Derriks, Catheline Hocq, Alexandra Zecic, Tine Brink Henriksen, Kasper Jacobsen Kyng
PMID: 34526095   DOI: 10.1186/s13063-021-05594-x

Abstract

Controversy exists about the optimal management of a patent ductus arteriosus (PDA) in preterm infants. A persistent PDA is associated with neonatal mortality and morbidity, but causality remains unproven. Although both pharmacological and/or surgical treatment are effective in PDA closure, this has not resulted in an improved neonatal outcome. In most preterm infants, a PDA will eventually close spontaneously, hence PDA treatment potentially increases the risk of iatrogenic adverse effects. Therefore, expectant management is gaining interest, even in the absence of convincing evidence to support this strategy.
The BeNeDuctus trial is a multicentre, randomised, non-inferiority trial assessing early pharmacological treatment (24-72 h postnatal age) with ibuprofen versus expectant management of PDA in preterm infants in Europe. Preterm infants with a gestational age of less than 28 weeks and an echocardiographic-confirmed PDA with a transductal diameter of > 1.5 mm are randomly allocated to early pharmacological treatment with ibuprofen or expectant management after parental informed consent. The primary outcome measure is the composite outcome of mortality, and/or necrotizing enterocolitis Bell stage ≥ IIa, and/or bronchopulmonary dysplasia, all established at a postmenstrual age of 36 weeks. Secondary short-term outcomes are comorbidity and adverse events assessed during hospitalization and long-term neurodevelopmental outcome assessed at a corrected age of 2 years. This statistical analysis plan focusses on the short-term outcome and is written and submitted without knowledge of the data.
ClinicalTrials.gov NTR5479. Registered on October 19, 2015, with the Dutch Trial Registry, sponsored by the United States National Library of Medicine Clinicaltrials.gov
(registered May 2016) and the European Clinical Trials Database EudraCT 2017-001376-28.


Recent Advances in the Synthesis of Ibuprofen and Naproxen

Min-Woo Ha, Seung-Mann Paek
PMID: 34443379   DOI: 10.3390/molecules26164792

Abstract

Herein, we review the recent progress in the synthesis of representative nonsteroidal anti-inflammatory drugs (NSAIDs), ibuprofen and naproxen. Although these drugs were discovered over 50 years ago, novel practical and asymmetric approaches are still being developed for their synthesis. In addition, this endeavor has enabled access to more potent and selective derivatives from the key frameworks of ibuprofen and naproxen. The development of a synthetic route to ibuprofen and naproxen over the last 10 years is summarized, including developing methodologies, finding novel synthetic routes, and applying continuous-flow chemistry.


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